N-(4-bromobenzyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine
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Overview
Description
N-[(4-BROMOPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a bromophenyl group, a piperidine ring, and a benzodiazole core. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-BROMOPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves multiple stepsThe reaction conditions often include the use of catalysts such as sodium hydroxide and solvents like dioxane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
N-[(4-BROMOPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a benzodiazole derivative with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the bromophenyl group .
Scientific Research Applications
N-[(4-BROMOPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(4-BROMOPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazole derivatives and molecules containing bromophenyl and piperidine groups. Examples include:
Phenoxy acetamide derivatives: Known for their diverse pharmacological activities.
Indole derivatives: Widely studied for their biological and clinical applications
Uniqueness
What sets N-[(4-BROMOPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C21H25BrN4 |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-(2-piperidin-1-ylethyl)benzimidazol-2-amine |
InChI |
InChI=1S/C21H25BrN4/c22-18-10-8-17(9-11-18)16-23-21-24-19-6-2-3-7-20(19)26(21)15-14-25-12-4-1-5-13-25/h2-3,6-11H,1,4-5,12-16H2,(H,23,24) |
InChI Key |
HONMOBIEDAAPGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3N=C2NCC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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